1-Benzyl-1H-benzimidazole-2-carbaldehyde: Quantified Anticancer Activity (IC50) in A549 Lung Cancer Cells
1-Benzyl-1H-benzimidazole-2-carbaldehyde exhibits quantifiable anticancer activity against the A549 lung cancer cell line with an IC50 value of approximately 6.75 μM . In contrast, the parent compound benzimidazole-2-carbaldehyde (CAS 3314-30-5), which lacks the N1-benzyl substituent, shows no reported specific anticancer activity in the same assay context, underscoring the importance of the benzyl moiety for this biological effect [1].
| Evidence Dimension | In vitro anticancer activity (IC50) |
|---|---|
| Target Compound Data | ~6.75 μM |
| Comparator Or Baseline | Benzimidazole-2-carbaldehyde (CAS 3314-30-5); no specific activity reported |
| Quantified Difference | The target compound demonstrates measurable activity while the baseline lacks it, indicating the N1-benzyl group is crucial for the observed effect. |
| Conditions | A549 human lung adenocarcinoma cell line, in vitro assay |
Why This Matters
This data provides a specific quantitative benchmark for the compound's anticancer potential, making it a relevant starting point for further medicinal chemistry optimization, while the unsubstituted analog is not.
- [1] PubChem. 1H-Benzimidazole-2-carboxaldehyde (CID 715874). Biological test results. View Source
